molecular formula C12H14BrNO3 B2651729 2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide CAS No. 1916639-48-9

2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide

Cat. No.: B2651729
CAS No.: 1916639-48-9
M. Wt: 300.152
InChI Key: WUJKSDZTPWVYFQ-UHFFFAOYSA-N
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Description

2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide is a synthetic brominated benzamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a benzamide core functionalized with a bromine atom at the 2-position and a (3-hydroxyoxolan-3-yl)methyl group on the nitrogen, a structure that suggests potential as a versatile intermediate or a lead compound for drug discovery. Benzamide scaffolds, particularly halogenated derivatives, are frequently explored for their diverse biological activities . Researchers can leverage this compound in the synthesis of more complex molecules, utilizing the bromine atom as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create novel chemical libraries. While specific biological data for this exact molecule may be limited, structurally related N-(2-bromo-phenyl)benzamide derivatives have demonstrated notable antimicrobial and anti-inflammatory properties in scientific studies . For instance, such compounds have shown activity against Gram-positive bacteria and the ability to inhibit protease activity, suggesting potential research applications in developing new anti-infective and anti-inflammatory agents . The presence of the hydroxyoxolane (tetrahydrofuran) moiety may enhance solubility and influence the compound's pharmacokinetic profile, making it a valuable candidate for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, considering the reactivity of the carbon-bromine bond.

Properties

IUPAC Name

2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c13-10-4-2-1-3-9(10)11(15)14-7-12(16)5-6-17-8-12/h1-4,16H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJKSDZTPWVYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide typically involves a multi-step process. One common method starts with the bromination of benzamide to introduce the bromine atom at the ortho position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The resulting 2-bromobenzamide is then reacted with 3-hydroxyoxolan-3-ylmethylamine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the hydroxyoxolan-3-ylmethyl group can participate in various binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide with five analogous benzamide derivatives, focusing on substituent effects, physicochemical properties, and functional applications.

Substituent and Structural Analysis

Compound Name Substituents Key Structural Features Hydrogen-Bonding Capacity
This compound Bromine (2-position), 3-hydroxyoxolan-3-ylmethyl (N-substituent) Hydroxyl group in oxolane ring; bromine enhances electrophilicity High (hydroxyl and amide groups)
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) Hydroxyl (2-position), 3,4-dimethoxyphenethyl (N-substituent) Methoxy groups enhance lipophilicity; phenolic hydroxyl enables acidity Moderate (amide and phenolic hydroxyl)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Methyl (3-position), 2-hydroxy-1,1-dimethylethyl (N-substituent) Bulky tertiary alcohol; methyl group reduces ring reactivity High (hydroxyl and amide groups)
2-Bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-methoxybenzyl)benzamide Bromine (2-position), sulfone (tetrahydrothiophene), 4-methoxybenzyl (N-substituent) Sulfone group increases polarity; methoxy enhances solubility Moderate (sulfone and amide)
2-Bromo-N-(pyrazol-4-yl)benzamide derivatives Bromine (2-position), pyrazolyl (N-substituent) Pyrazole ring enables π-π stacking; bromine stabilizes via halogen bonding Low to moderate (pyrazole N–H and amide)

Physicochemical Properties and Reactivity

  • Solubility :
    • The 3-hydroxyoxolan-3-ylmethyl group in the target compound enhances water solubility compared to purely aromatic N-substituents (e.g., pyrazolyl or methoxybenzyl groups) due to its hydroxyl moiety .
    • Rip-D exhibits lower aqueous solubility owing to its lipophilic 3,4-dimethoxyphenethyl group .
  • Melting Points: No direct data are available for the target compound, but hydroxylated derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide exhibit higher melting points (e.g., 96°C for Rip-B) due to hydrogen-bonding networks .
  • Reactivity :
    • The bromine atom in the target compound facilitates nucleophilic aromatic substitution, contrasting with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , where methyl groups limit electrophilic reactivity .

Biological Activity

2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves bromination of benzamide followed by coupling with a hydroxyoxolan derivative. Reaction conditions often include solvents like dichloromethane and catalysts such as palladium, which enhance the efficiency and yield of the process.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and cellular pathways:

  • Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This inhibition can lead to downstream effects on signal transduction pathways and gene expression, potentially modulating various biological processes.
  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties, making them candidates for further exploration in drug development.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

  • Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation, which could be beneficial in treating inflammatory diseases.
  • Anticancer Activity : There is ongoing research into the anticancer properties of benzamide derivatives, including this compound. Studies suggest that modifications in the molecular structure can enhance their efficacy against cancer cells .

Data Table: Biological Activity Overview

Activity Type Mechanism Reference
Enzyme InhibitionBinds to enzymes, inhibits activity
AntimicrobialExhibits antimicrobial properties
Anti-inflammatoryReduces inflammation
AnticancerPotential efficacy against cancer cells

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Enzyme Interaction : A recent study demonstrated that similar benzamide derivatives could inhibit the type III secretion system (T3SS) in pathogenic bacteria, showcasing their potential as therapeutic agents against bacterial infections .
  • Anticancer Research : Another investigation focused on a series of benzamide derivatives, revealing that specific structural modifications led to increased cytotoxicity against various cancer cell lines. This supports the hypothesis that this compound may have similar effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling a brominated benzoyl chloride with a hydroxyoxolane-methylamine derivative. Key steps include:

  • Nucleophilic substitution : React 3-hydroxyoxolane-3-methylamine with 2-bromobenzoyl chloride in a polar aprotic solvent (e.g., DMF) using a base like triethylamine to neutralize HCl .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and verify purity via HPLC (>95%) .
  • Optimization : Adjust reaction temperature (50–80°C) and stoichiometry (1:1.2 amine:acyl chloride) to maximize yield (reported 60–75% in comparable benzamide syntheses) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and computational methods:

  • NMR : Assign peaks for the bromine atom (¹H NMR: deshielding near δ 7.5–8.0 ppm; ¹³C NMR: C-Br signal at ~120 ppm) and hydroxyoxolane ring protons (δ 3.5–4.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (expected [M+H]⁺ ~327.0 Da) .
  • DFT Calculations : Optimize geometry using Gaussian09 to predict bond angles and electrostatic potential surfaces .

Q. What are the dominant chemical reactivity patterns of this compound under standard conditions?

  • Methodological Answer : The bromine atom and hydroxyoxolane group drive reactivity:

  • Substitution : Bromine undergoes SNAr with nucleophiles (e.g., NaN₃ in DMSO to yield azide derivatives) .
  • Hydroxyoxolane ring modification : Acid-catalyzed ring-opening (e.g., HCl/MeOH) generates diol intermediates for further functionalization .
  • Oxidation : Use MnO₂ to oxidize the hydroxymethyl group to a ketone .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Address variability via:

  • Dose-response profiling : Test in vitro cytotoxicity (MTT assay) across concentrations (1–100 µM) in multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Target validation : Use CRISPR-Cas9 knockout models to confirm putative targets (e.g., kinase inhibition hypothesized from structural analogs) .
  • Meta-analysis : Compare IC₅₀ values from independent studies using standardized assay conditions (pH, serum concentration) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Fragment replacement : Synthesize analogs replacing hydroxyoxolane with tetrahydrofuran or piperidine rings to assess ring size/rigidity impact .
  • Pharmacophore mapping : Generate 3D-QSAR models (e.g., CoMFA) using IC₅₀ data from ~20 derivatives to identify critical substituents .
  • Crystallography : Co-crystallize with target proteins (e.g., PARP1) using SHELXL for refinement to map binding interactions.

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent screening : Use vapor diffusion with PEG 4000 in 2:1 DMSO:water to optimize crystal growth .
  • Cryoprotection : Soak crystals in 25% glycerol before flash-freezing to minimize ice formation .
  • Data processing : Employ Phaser-2.1 for molecular replacement if structural analogs are available .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the same synthetic route?

  • Analysis : Contradictions arise from:

  • Impurity of starting materials : Verify amine precursor purity via GC-MS; commercial batches may contain <5% oxolane ring-opened byproducts .
  • Solvent anhydrousness : Trace water in DMF reduces acylation efficiency; use molecular sieves or fresh solvent .
  • Workup protocols : Inadequate extraction (pH adjustment to 7–8) may leave unreacted reagents in the organic phase .

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